molecular formula C14H24N2O6 B010922 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol CAS No. 19896-25-4

2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol

Cat. No. B010922
CAS RN: 19896-25-4
M. Wt: 316.35 g/mol
InChI Key: AUVJDYHPEDZHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol, also known as BDO, is a compound that has been extensively studied for its potential applications in various fields. BDO is a symmetrical molecule with two oxazoline rings and two hydroxyl groups, which makes it an ideal building block for various polymer materials.

Mechanism Of Action

The mechanism of action of 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol is not fully understood, but it is believed to be related to its ability to form hydrogen bonds with other molecules. 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol can form hydrogen bonds with water molecules, which makes it an effective plasticizer for hydrophilic polymers. 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol can also form hydrogen bonds with other polar molecules, which can improve the intermolecular interactions and mechanical properties of polymers.

Biochemical And Physiological Effects

2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol has been shown to have low toxicity and is generally considered safe for use in various applications. 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol has been used as a component in various biomedical materials, such as tissue engineering scaffolds and drug delivery systems. 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol-based materials have been shown to be biocompatible and promote cell growth and tissue regeneration.

Advantages And Limitations For Lab Experiments

The advantages of using 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol in lab experiments include its high purity, low toxicity, and ease of synthesis. 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol can be easily incorporated into various polymer materials, which makes it a versatile building block for polymer synthesis. However, the limitations of using 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol include its relatively high cost compared to other building blocks and its limited solubility in some solvents.

Future Directions

There are several future directions for the research on 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol. One direction is to develop new synthesis methods for 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol that are more efficient and cost-effective. Another direction is to explore the potential applications of 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol-based polymers in various fields, such as energy storage, water purification, and biomedical engineering. Additionally, further studies are needed to understand the mechanism of action of 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol and its interactions with other molecules.

Synthesis Methods

The synthesis of 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol can be achieved through the reaction of 1,4-butanediol with 2-methyl-2-oxazoline in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol. The purity and yield of 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.

Scientific Research Applications

2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol has been widely used in the synthesis of various polymer materials, such as polyurethanes, polyesters, and polyamides. These polymers exhibit excellent mechanical properties, such as high tensile strength, good flexibility, and high thermal stability. 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol-based polymers have been used in various applications, such as coatings, adhesives, and biomedical materials.

properties

CAS RN

19896-25-4

Product Name

2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol

Molecular Formula

C14H24N2O6

Molecular Weight

316.35 g/mol

IUPAC Name

[2-[4-[4,4-bis(hydroxymethyl)-5H-1,3-oxazol-2-yl]butyl]-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C14H24N2O6/c17-5-13(6-18)9-21-11(15-13)3-1-2-4-12-16-14(7-19,8-20)10-22-12/h17-20H,1-10H2

InChI Key

AUVJDYHPEDZHFL-UHFFFAOYSA-N

SMILES

C1C(N=C(O1)CCCCC2=NC(CO2)(CO)CO)(CO)CO

Canonical SMILES

C1C(N=C(O1)CCCCC2=NC(CO2)(CO)CO)(CO)CO

Other CAS RN

19896-25-4

Origin of Product

United States

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